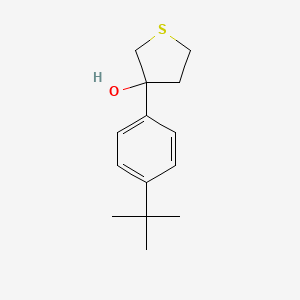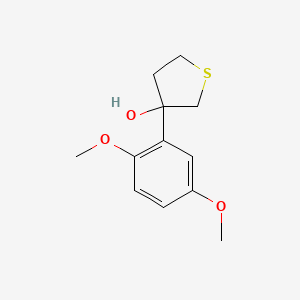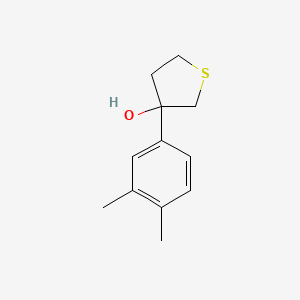
3-(3,4-Dimethylphenyl)thiolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethylphenyl)thiolan-3-ol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiolane ring and a 3,4-dimethylphenyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,4-dimethylphenylboronic acid and thiophene-3-carboxylic acid.
Reaction Conditions: The reaction involves a Suzuki-Miyaura cross-coupling reaction, which requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or water.
Industrial Production Methods: On an industrial scale, the reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.
Types of Reactions:
Oxidation: The thiol group in this compound can be oxidized to form a disulfide bond.
Reduction: The compound can undergo reduction to form a thiolate anion.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.
Substitution: Electrophiles such as bromine or nitric acid are used in substitution reactions.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Thiolate Anions: Formed through reduction.
Substituted Phenyl Groups: Resulting from electrophilic substitution.
Scientific Research Applications
3-(3,4-Dimethylphenyl)thiolan-3-ol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of sulfur-containing heterocycles.
Biology: The compound can be used as a probe to study thiol-based redox reactions in biological systems.
Medicine: It has potential therapeutic applications due to its antioxidant properties and ability to modulate biological pathways.
Industry: It is used in the development of new materials and chemicals with enhanced properties.
Mechanism of Action
The mechanism by which 3-(3,4-Dimethylphenyl)thiolan-3-ol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The thiol group can interact with metal ions and enzymes, influencing their activity.
Pathways: It can modulate redox-sensitive signaling pathways, impacting cellular processes such as apoptosis and inflammation.
Comparison with Similar Compounds
3-(3,4-Dimethylphenyl)thiolan-3-ol is unique due to its specific structural features. Similar compounds include:
3-(4-Methylphenyl)thiolan-3-ol: Similar structure but with a single methyl group on the phenyl ring.
3-(3,5-Dimethylphenyl)thiolan-3-ol: Similar structure but with a different position of the methyl groups on the phenyl ring.
These compounds differ in their reactivity and biological activity due to the variations in their molecular structures.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)thiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-9-3-4-11(7-10(9)2)12(13)5-6-14-8-12/h3-4,7,13H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGIBCCEHPWNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCSC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
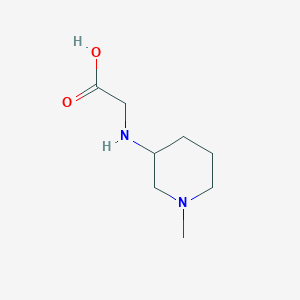
![[Ethyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid](/img/structure/B7937955.png)
![[Isopropyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid](/img/structure/B7937959.png)
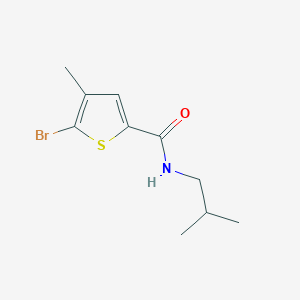
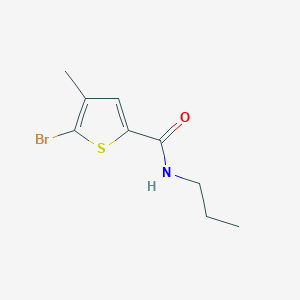
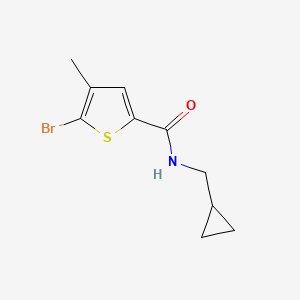
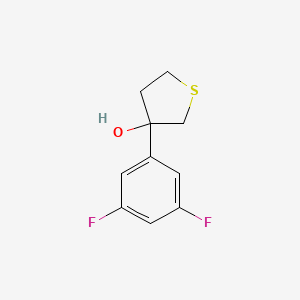
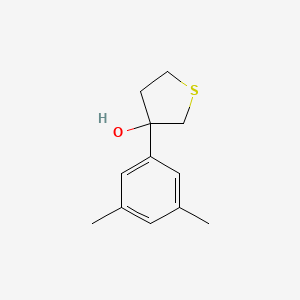
![3-[3-(Trifluoromethoxy)phenyl]thiolan-3-ol](/img/structure/B7938011.png)
![3-[3-(Trifluoromethyl)phenyl]thiolan-3-ol](/img/structure/B7938015.png)
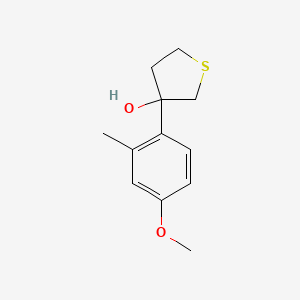
![3-[4-(Trifluoromethyl)phenyl]thiolan-3-ol](/img/structure/B7938022.png)
